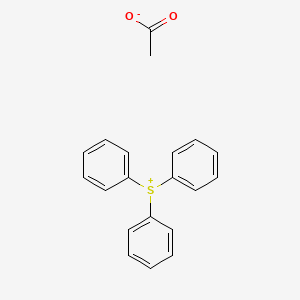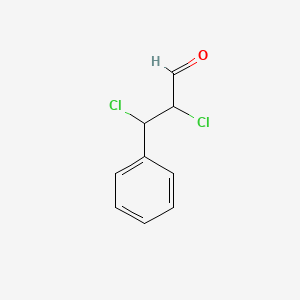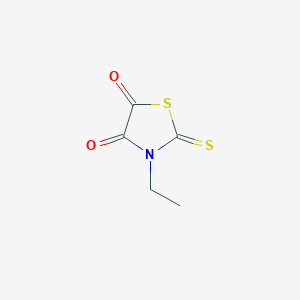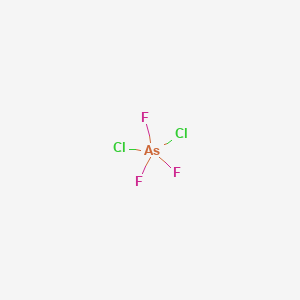
Dichloro(trifluoro)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(trifluoro)-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of both chlorine and fluorine atoms attached to an arsenic center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(trifluoro)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with a fluorinating agent. One common method is the reaction of arsenic trichloride with trifluoromethyl lithium in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The reaction proceeds as follows:
AsCl3+CF3Li→AsCl2(CF3)+LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(trifluoro)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentafluoride, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Dichloro(trifluoro)-lambda~5~-arsane has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Dichloro(trifluoro)-lambda~5~-arsane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodifluoromethane: A chlorofluorocarbon used as a refrigerant and aerosol propellant.
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon used as a solvent and in the production of other chemicals.
Trifluoromethylpyridines: Compounds with applications in agriculture and pharmaceuticals.
Uniqueness
Dichloro(trifluoro)-lambda~5~-arsane is unique due to the presence of both chlorine and fluorine atoms attached to an arsenic center, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
14933-43-8 |
|---|---|
Fórmula molecular |
AsCl2F3 |
Peso molecular |
202.82 g/mol |
Nombre IUPAC |
dichloro(trifluoro)-λ5-arsane |
InChI |
InChI=1S/AsCl2F3/c2-1(3,4,5)6 |
Clave InChI |
JNCJXSQUZGMMHQ-UHFFFAOYSA-N |
SMILES canónico |
F[As](F)(F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



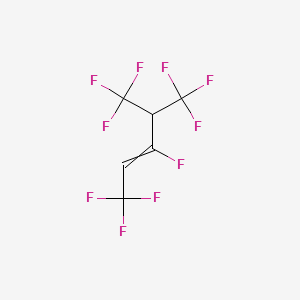
![4H-Phospholo[3,4-d][1,2]oxazole](/img/structure/B14712528.png)
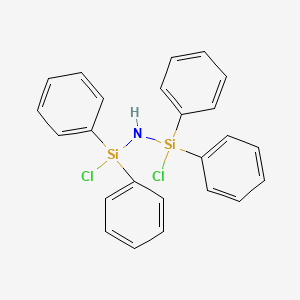
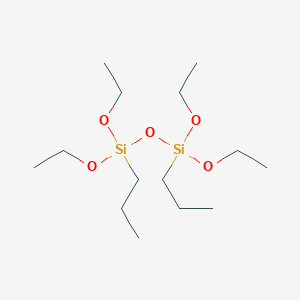
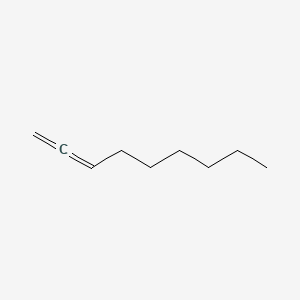
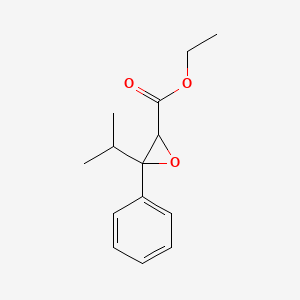
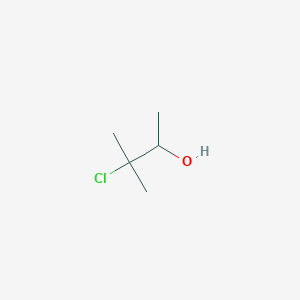
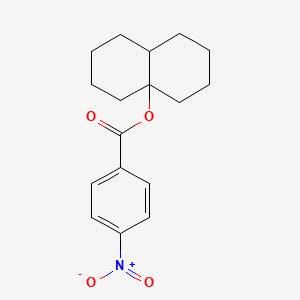
![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)
